molecular formula C6H6N2O3 B1315001 6-Methoxypyridazine-3-carboxylic acid CAS No. 56434-28-7

6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001
CAS No.: 56434-28-7
M. Wt: 154.12 g/mol
InChI Key: SMBBNQVBFDIQMJ-UHFFFAOYSA-N
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Description

6-Methoxypyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridazine, characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors followed by purification steps. One common method includes the reaction of 6-methoxypyridazine with carbon dioxide under specific conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves several steps:

    Preparation of Raw Materials: The starting materials, such as 6-methoxypyridazine, are prepared and purified.

    Condensation Reaction: The raw materials undergo a condensation reaction to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Characterization: The final product is characterized using spectroscopic methods to confirm its structure.

    Packaging and Storage: The purified compound is packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

6-Methoxypyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

  • 3-Carboxy-6-methoxypyridazine
  • 3-Carboxy-6-methoxy-1,2-diazine

Comparison: 6-Methoxypyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

6-Methoxypyridazine-3-carboxylic acid (6-MPCA) is an organic compound with the molecular formula C6_6H6_6N2_2O3_3. This compound is characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the pyridazine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Overview of Biological Activity

Research into the biological activity of 6-MPCA has revealed several potential pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that 6-MPCA exhibits moderate antibacterial properties against specific bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Some investigations have hinted at anti-inflammatory effects, although detailed mechanisms remain to be elucidated. Such properties could make it useful in treating inflammatory conditions.
  • Potential Anticonvulsant Activity : Derivatives of 6-MPCA have been explored for their anticonvulsant properties, indicating possible applications in neurology.

The biological activity of 6-MPCA is thought to be mediated through its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in influencing the compound’s binding affinity and activity. Potential mechanisms include:

  • Enzyme Inhibition : 6-MPCA may act as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anti-inflammatory effects .
  • Receptor Modulation : The compound may modulate receptor activity, affecting various cellular processes that can lead to therapeutic outcomes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-MPCA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methylpyridazine-3-carboxylic acidMethyl group instead of methoxyDifferent electronic properties affecting reactivity
5-Methoxypyridazine-3-carboxylic acidMethoxy group at the fifth positionVariation in biological activity
3-Pyridazinecarboxylic acidLacks methoxy substitutionSimpler structure with distinct reactivity

This table highlights how the methoxy substitution at the 6-position is crucial for the biological activity observed in 6-MPCA compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of 6-MPCA:

  • Antimicrobial Efficacy : A study assessed the antibacterial effects of 6-MPCA on various strains, revealing moderate efficacy against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potential for further development as an antimicrobial agent.
  • Anti-inflammatory Activity : Research involving in vitro models demonstrated that 6-MPCA could reduce inflammatory markers, suggesting its role in modulating immune responses. Further studies are needed to confirm these findings in vivo.
  • Synthesis and Derivative Studies : The synthesis of pyridazinone derivatives from 6-MPCA has shown promise in enhancing biological activity, particularly in anticonvulsant assays. These derivatives exhibited improved efficacy compared to the parent compound, indicating a pathway for drug development.

Properties

IUPAC Name

6-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBNQVBFDIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480776
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56434-28-7
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridazine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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